molecular formula C25H43N5O15 B10784079 Glucosaminylmuramyl-2-alanine-D-isoglutamine CAS No. 188123-33-3

Glucosaminylmuramyl-2-alanine-D-isoglutamine

Cat. No.: B10784079
CAS No.: 188123-33-3
M. Wt: 653.6 g/mol
InChI Key: MXMOFDISXOBSJM-BHACDBBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucosaminylmuramyl-2-alanine-D-isoglutamine involves multiple steps, including the formation of amide bonds between amino acids and the incorporation of glucosamine and muramic acid derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature .

Industrial Production Methods: the production likely involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification processes like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Glucosaminylmuramyl-2-alanine-D-isoglutamine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of glucosamine and muramic acid derivatives. This unique structure allows it to interact with specific receptors and activate immune responses more effectively compared to other similar compounds .

Properties

CAS No.

188123-33-3

Molecular Formula

C25H43N5O15

Molecular Weight

653.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1

InChI Key

MXMOFDISXOBSJM-BHACDBBJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C

Origin of Product

United States

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